2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
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Overview
Description
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride: is a chemical compound with the molecular formula C10H13FN2·HCl It is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under anhydrous conditions and elevated temperatures to achieve the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its fluorinated pyridine ring makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the investigation of receptor-ligand interactions and drug discovery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances its binding affinity to certain receptors, making it a potent ligand. The compound can modulate the activity of these receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific target and context of its use .
Comparison with Similar Compounds
- 2-Fluoro-3-(piperidin-4-yl)pyridine hydrochloride
- 2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride
- 2-Fluoro-6-(piperidin-4-yl)pyridine hydrochloride
Comparison: Compared to other fluorinated pyridine derivatives, 2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride is unique due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly impact its chemical reactivity and biological activity. For example, the 4-position fluorination may enhance its binding affinity to certain receptors compared to other positions .
Properties
CAS No. |
1137949-71-3 |
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Molecular Formula |
C10H14ClFN2 |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-fluoro-4-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H |
InChI Key |
RTQJKJFOASDTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)F.Cl |
Origin of Product |
United States |
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